molecular formula C15H17Cl2NO B11709463 N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B11709463
M. Wt: 298.2 g/mol
InChI Key: VGEGJYBLUKXPBR-UHFFFAOYSA-N
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Description

N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a cyclopropane-derived carboxamide characterized by a dichloroethenyl substituent and a benzylamide group. This compound shares structural similarities with pyrethroid insecticides, particularly in its cyclopropane core and dichloroethenyl moiety, which are critical for insecticidal activity .

Properties

Molecular Formula

C15H17Cl2NO

Molecular Weight

298.2 g/mol

IUPAC Name

N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H17Cl2NO/c1-15(2)11(8-12(16)17)13(15)14(19)18-9-10-6-4-3-5-7-10/h3-8,11,13H,9H2,1-2H3,(H,18,19)

InChI Key

VGEGJYBLUKXPBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NCC2=CC=CC=C2)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms using reducing agents.

    Substitution: The benzyl and dichloroethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit notable anticancer properties. In vitro studies have shown that N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this one have demonstrated IC50 values below 10 µM against A-431 human epidermoid carcinoma cells.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with enzymes involved in metabolic pathways, which could be beneficial in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). Its inhibitory effects on acetylcholinesterase are particularly noteworthy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research indicates that it may inhibit pro-inflammatory cytokines such as IL-1β in cellular models. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study evaluating various benzamide derivatives for anticancer activity, modifications to the structure significantly impacted efficacy. Some derivatives achieved IC50 values lower than established chemotherapeutics, indicating that structural variations can enhance therapeutic potential.

Case Study 2: Neuroprotective Effects

Research examining neuroprotective effects found that certain modifications to similar compounds improved their ability to cross the blood-brain barrier. This property is crucial for developing treatments for neurodegenerative diseases where protecting neuronal integrity is essential.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Cyclopropane Carboxamides

Several cyclopropane carboxamides have been synthesized and studied for their physicochemical and biological properties. Key comparisons include:

Compound Substituents Synthesis Yield Physical State Key Features
N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide Benzylamide, dichloroethenyl Not reported Not reported Amide linkage; potential insecticidal activity via sodium channel modulation
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Bromophenyl, diethylamide 77% Colorless crystalline solid Higher lipophilicity due to bromophenyl; diastereomer separation challenges
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide Phenyl, dimethylamide 57% Colorless crystalline solid Simplified structure; lower molecular weight
(E)-2-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl) derivative Trifluoropropenyl, dimethylphenylamide 78% (crude) Colorless crystals Fluorinated substituents; disordered CF3/Cl groups in crystal structure

Key Observations :

  • Amide vs. Ester Linkage : Unlike pyrethroids (e.g., permethrin, a cyclopropane ester), the amide group in the target compound may confer resistance to enzymatic hydrolysis, prolonging its environmental persistence .
Dichloroethenyl-Containing Insecticides

The dichloroethenyl group is a hallmark of pyrethroids and related insecticides. Comparisons with the target compound include:

Compound Structure Activity Toxicity
Permethrin Cyclopropane ester + phenoxybenzyl group Broad-spectrum insecticide; acts on sodium channels Moderate mammalian toxicity
Dichlorvos Organophosphate + dichloroethenyl Acetylcholinesterase inhibitor High acute toxicity
Target compound Cyclopropane amide + benzyl group Hypothesized sodium channel modulation (similar to pyrethroids) Likely lower toxicity due to amide group

Key Observations :

  • Mechanistic Divergence: The target compound’s amide group may reduce non-target toxicity compared to organophosphates (e.g., dichlorvos) .
  • Photostability : Dichloroethenyl pyrethroids (e.g., permethrin) are photolabile, but the amide linkage in the target compound could enhance UV stability .

Biological Activity

N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of its application as an insecticide. This article synthesizes available research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane ring with a dichloroethenyl group and a benzyl moiety. This unique configuration contributes to its biological properties.

Table 1: Chemical Structure Overview

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₃Cl₂N₁O
Molecular Weight270.15 g/mol
Physical StateSolid

Anticonvulsant Activity

Research has indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, studies on related benzyl derivatives have shown significant anticonvulsant activity in various animal models.

  • Case Study : A study reported that (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide had an ED50 value of approximately 62 mg/kg when administered orally to rats, demonstrating notable anticonvulsant efficacy .

Insecticidal Activity

The compound's structure suggests potential insecticidal properties, similar to other pyrethroid compounds that act as neurotoxins in insects. The mode of action involves the modification of sodium channel activity in nerve cells, leading to continuous stimulation and eventual paralysis of the target organism.

  • Research Findings : According to regulatory assessments, compounds like permethrin (related to this compound) are effective against various pests by binding to voltage-gated sodium channels .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantED50 = 62 mg/kg in rats
InsecticidalNeurotoxic effects on target pests

Toxicological Profile

The toxicological profile of this compound is critical for assessing its safety and efficacy. Studies have shown that while it exhibits potent biological activity against pests, it also poses risks to non-target organisms.

Environmental Impact

The environmental persistence and degradation pathways of this compound need careful evaluation. Research indicates that the cleavage of ester bonds in similar compounds results in biologically inactive degradates .

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